molecular formula C41H58N8O7 B612388 Norleual CAS No. 334994-34-2

Norleual

Cat. No. B612388
M. Wt: 774.95
InChI Key: LOHDEFSMLITXTG-RZAPKHMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norleual is a compound with the molecular formula C41H58N8O7 . It is an angiotensin (Ang) IV analog and acts as a hepatocyte growth factor (HGF)/c-Met inhibitor . It is also known as an AT4 receptor antagonist and exhibits potent antiangiogenic activities .


Synthesis Analysis

Norleual was synthesized using solid-phase methods . It is homologous to the ‘hinge’ region of HGF, which participates in its dimerization and activation . This homology allows Norleual to bind HGF with high affinity .


Chemical Reactions Analysis

Norleual has been shown to inhibit the pro-survival activity imparted by both HGF and MSP to pancreatic cancer cells in vitro . It suppresses HGF’s and MSP’s pro-survival effects .

Scientific Research Applications

  • Hepatocyte Growth Factor/c-Met Inhibition : Norleual exhibits structural homology with the hinge region of HGF and acts as a mimic of this region. It can competitively inhibit the binding of HGF to its receptor c-Met, effectively inhibiting HGF-dependent signaling, proliferation, migration, and invasion in various cell types, including in mouse liver membranes. This has potential therapeutic implications in disorders reliant on an intact HGF/c-Met system, such as certain cancers (Yamamoto et al., 2010).

  • Anti-Cancer Activity : Norleual has demonstrated marked anticancer activity. Its structural similarity to the HGF hinge region suggests it may interfere with HGF dimerization/multimerization. This feature potentially makes Norleual a basis for developing novel anticancer therapeutic agents (Kawas et al., 2011).

  • Applications in Pancreatic Cancer : Norleual, as an HGF antagonist, can block cellular responses due to HGF activation, including in HGF/c-Met sensitive pancreatic cancer cells. This suggests its utility in novel therapeutic approaches for treating pancreatic cancer (Kawas et al., 2013).

  • Effectiveness Against Malignant Phenotypes in Cancerous Cells : In addition to pancreatic cancer, Norleual's ability to block HGF activation and inhibit growth and survival of cancer cells has been demonstrated in other cancer cell lines, indicating its broader potential in cancer treatment (Kawas et al., 2014).

  • Anti-Angiogenic Anti-Cancer Agents : Norleual's ability to inhibit angiogenesis, essential for tumor growth, has been shown in various studies. This makes it a valuable antiangiogenic agent, potentially useful in combination with other drugs to inhibit pathological angiogenesis in cancer treatment (Kawas et al., 2012).

Future Directions

Norleual has been shown to increase pancreatic cancer sensitivity to gemcitabine . This suggests that dual functional HGF/MSP antagonists like Norleual warrant further development and may offer an improved therapeutic outcome for pancreatic cancer patients .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHDEFSMLITXTG-RZAPKHMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norleual

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.